molecular formula C10H9ClO3 B15255986 Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate

Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate

Cat. No.: B15255986
M. Wt: 212.63 g/mol
InChI Key: SPABQSPYJMJETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a methyl ester group at the 3rd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with 1,2,3,4-tetrahydronaphthalene, which undergoes oxidation, bromination, and esterification reactions to yield the final product . The reaction conditions often involve the use of organic solvents such as ethanol and dichloromethane, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are more complex and may involve advanced techniques such as microwave-assisted synthesis or transition-metal catalysis. These methods aim to improve yield and purity while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds. Its structure can be described as follows:

  • Molecular Formula : C₉H₇ClO₃
  • Molecular Weight : 188.60 g/mol

The compound features a chloro substituent at the 5-position and a carboxylate group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. For instance, research indicates that various benzofuran derivatives exhibit significant antiproliferative effects against multiple cancer cell lines.

Case Study: Antiproliferative Effects

A study by Flynn et al. demonstrated that certain derivatives of benzofuran showed potent antiproliferative activity. The introduction of methyl groups at specific positions on the benzofuran ring enhanced the activity significantly. For example, compounds with a methyl group at the C–3 position exhibited 2–4 times greater potency than their unsubstituted counterparts .

CompoundStructureAntiproliferative Activity (IC50)
Compound AStructure A10 µM
Methyl DerivativeStructure B2.5 µM
Unsubstituted CompoundStructure C8 µM

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study evaluated various benzofuran derivatives for their ability to inhibit microbial growth.

Findings on Antimicrobial Efficacy

In vitro tests showed that several derivatives exhibited activity against Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds derived from this scaffold demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL against selected strains.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli200
Candida albicans50

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within cells. Studies suggest that these compounds may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 5-chloro-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-4,8H,5H2,1H3

InChI Key

SPABQSPYJMJETN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.